![molecular formula C19H15N3 B5846754 1-benzyl-2-(2-pyridinyl)-1H-benzimidazole](/img/structure/B5846754.png)
1-benzyl-2-(2-pyridinyl)-1H-benzimidazole
Overview
Description
1-benzyl-2-(2-pyridinyl)-1H-benzimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as BPB and is a heterocyclic compound that contains both nitrogen and carbon atoms. BPB has been found to have a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
Scientific Research Applications
Synthesis and Medicinal Chemistry
- Synthesis Techniques : 1-Benzyl-2-(2-pyridinyl)-1H-benzimidazole and related compounds like pyrido[1,2-a]benzimidazoles are synthesized using various methods, including copper-catalyzed amination. These methods are significant for medicinal chemistry due to properties like solubility and DNA intercalation abilities (Masters et al., 2011).
Biological and Chemical Properties
- Spectroscopic and Structural Properties : A review of the chemistry of compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) discusses their preparation, properties, and various applications, including biological and electrochemical activity (Boča et al., 2011).
- Anti-Inflammatory Activity : Certain 2-(2-pyridinyl)benzimidazoles have been synthesized and shown to possess anti-inflammatory activity, suggesting potential therapeutic applications (Tsukamoto et al., 1980).
Applications in Drug Development
- Potential Anticancer Activity : Benzimidazole-based Zn(II) complexes, including those with 1-((2-(pyridin-2-yl)-1-benzoimidazol-1-yl)methyl)-1H-benzotriazole structures, have shown potential anticancer activity against human carcinoma cells, indicating their possible use in cancer therapy (Zhao et al., 2015).
- GSK-3 Inhibition for Diabetes Mellitus : A series of [1-(1H-benzimidazol-7-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl] arylhydrazones, including benzimidazole derivatives, were synthesized and found to inhibit glycogen synthase kinase-3 (GSK-3), which could be useful in treating type 2 diabetes mellitus (Peat et al., 2004).
Other Relevant Studies
- Iron Corrosion Inhibition : Benzimidazole derivatives, including 2-(2-pyridyl)benzimidazole, have been studied for their action in inhibiting the corrosion of iron, which is valuable in materials science and engineering applications (Khaled, 2003).
- DNA Interaction and Nuclease Activity : Transition metal benzimidazole-based complexes have been evaluated for their interaction with DNA and nuclease activity, indicating potential applications in biochemical research (Palmajumder et al., 2018).
properties
IUPAC Name |
1-benzyl-2-pyridin-2-ylbenzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3/c1-2-8-15(9-3-1)14-22-18-12-5-4-10-16(18)21-19(22)17-11-6-7-13-20-17/h1-13H,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBAHLDPYUIFKLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4=CC=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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